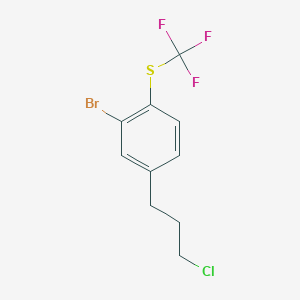
1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C10H9BrClF3S and its molecular weight is 333.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Bromo-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C10H9BrClF3S and a molecular weight of 333.6 g/mol. This compound is notable for its unique structural features, including a bromine atom, a chloropropyl group, and a trifluoromethylthio moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Molecular Structure
The molecular structure can be represented as follows:
- Molecular Formula : C10H9BrClF3S
- CAS Number : 1806512-23-1
- Molecular Weight : 333.6 g/mol
Structural Characteristics
The presence of halogen atoms (bromine and chlorine) and the trifluoromethylthio group significantly influence the compound's chemical reactivity and interactions with biological systems. The trifluoromethylthio group enhances lipophilicity, potentially affecting membrane permeability and protein interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethylthio group is known to enhance the compound's lipophilicity, allowing it to penetrate lipid membranes more effectively. This property may facilitate interactions with proteins and other biomolecules, influencing enzymatic activity and signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluorinated compounds are often associated with enhanced activity against bacterial strains due to their ability to disrupt microbial membranes or inhibit key metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Such findings suggest potential applications in cancer therapeutics.
Case Studies
- Case Study on Anticancer Activity : A study conducted on human breast cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related compounds showed that those containing trifluoromethylthio groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromo-3-(3-chloropropyl)-5-(trifluoromethylthio)benzene | Structure | Similar brominated structure but different substitution pattern |
| 1-Chloro-5-(3-chloropropyl)-2-(trifluoromethylthio)benzene | Structure | Contains chlorine instead of bromine, affecting reactivity |
| 1-Bromo-5-(difluoromethoxy)-2-(trifluoromethylthio)benzene | Structure | Incorporates difluoromethoxy group, altering electronic properties |
Propriétés
Formule moléculaire |
C10H9BrClF3S |
|---|---|
Poids moléculaire |
333.60 g/mol |
Nom IUPAC |
2-bromo-4-(3-chloropropyl)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-8-6-7(2-1-5-12)3-4-9(8)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clé InChI |
WATOTEBZHQHEOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCCl)Br)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















